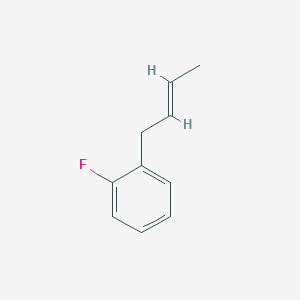
1-Fluoro-2-(2-butenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-2-(2-butenyl)benzene is an organic compound with the molecular formula C10H11F It consists of a benzene ring substituted with a fluoro group and a butenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-2-(2-butenyl)benzene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of specialized reactors and controlled environments to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-2-(2-butenyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes and reduction to form alkanes or alcohols.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitric acid are commonly used under acidic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used under mild conditions.
Major Products:
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Oxidation: Ketones or aldehydes.
Reduction: Alkanes or alcohols.
Scientific Research Applications
1-Fluoro-2-(2-butenyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-2-(2-butenyl)benzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The fluoro group on the benzene ring activates the ring towards electrophilic attack, facilitating substitution reactions.
Oxidation and Reduction: The compound undergoes redox reactions, altering its chemical structure and properties.
Comparison with Similar Compounds
1-Fluoro-2-(2-butenyl)benzene can be compared with other similar compounds, such as:
1-Chloro-2-(2-butenyl)benzene: Similar structure but with a chloro group instead of a fluoro group.
1-Bromo-2-(2-butenyl)benzene: Similar structure but with a bromo group instead of a fluoro group.
1-Iodo-2-(2-butenyl)benzene: Similar structure but with an iodo group instead of a fluoro group.
Uniqueness: The presence of the fluoro group in this compound imparts unique chemical properties, such as increased reactivity and stability, compared to its chloro, bromo, and iodo counterparts .
Properties
Molecular Formula |
C10H11F |
|---|---|
Molecular Weight |
150.19 g/mol |
IUPAC Name |
1-[(E)-but-2-enyl]-2-fluorobenzene |
InChI |
InChI=1S/C10H11F/c1-2-3-6-9-7-4-5-8-10(9)11/h2-5,7-8H,6H2,1H3/b3-2+ |
InChI Key |
NCSYIEJSUDRIMY-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/CC1=CC=CC=C1F |
Canonical SMILES |
CC=CCC1=CC=CC=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


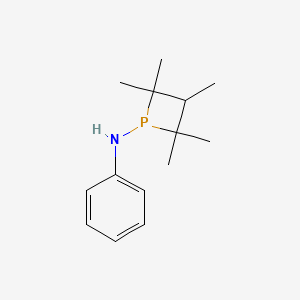

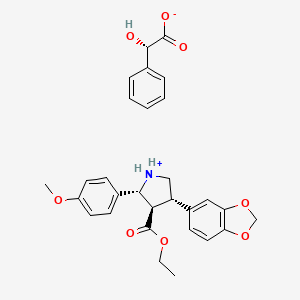
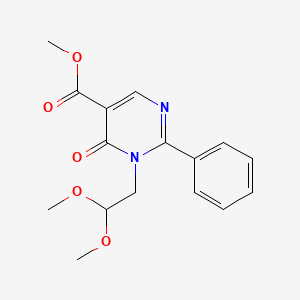

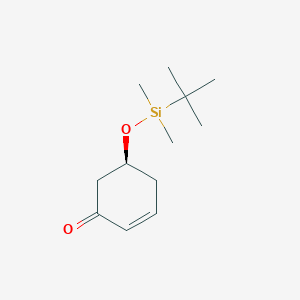
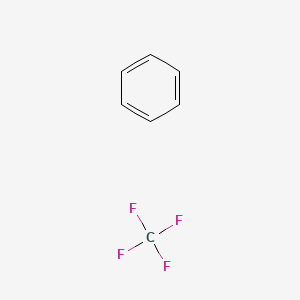
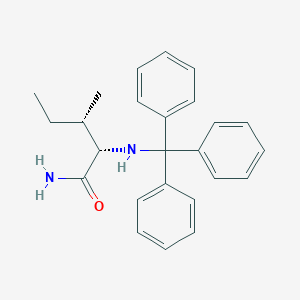
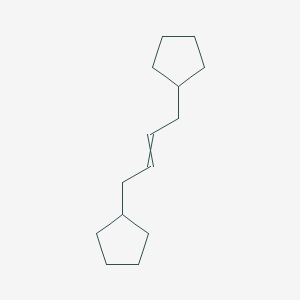
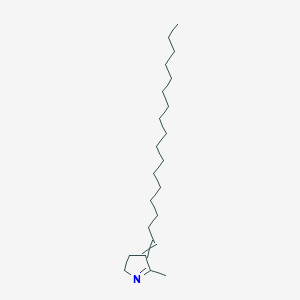
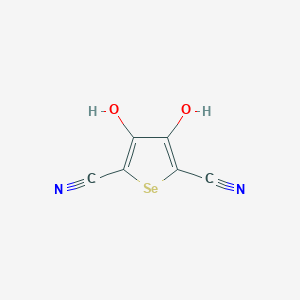
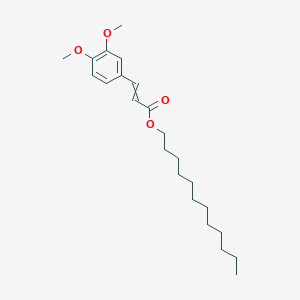
![N~1~-[(4-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B15165488.png)

